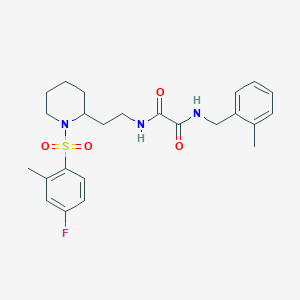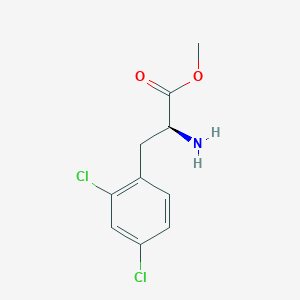![molecular formula C19H13BrFN5OS B2893018 N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893912-09-9](/img/structure/B2893018.png)
N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13BrFN5OS and its molecular weight is 458.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation Imaging
A study on novel pyrazolo[1,5-a]pyrimidines, closely related to N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, demonstrated their potential as ligands for the translocator protein 18 kDa (TSPO). These compounds, due to their subnanomolar affinity for TSPO, are recognized as early biomarkers of neuroinflammatory processes. Radiolabeled derivatives of these compounds have shown significant potential as in vivo PET-radiotracers for imaging neuroinflammation, with brain uptake and accumulation in neuroinflammatory lesions being particularly noted (Damont et al., 2015).
Anticancer Activity
Research into fluoro substituted benzo[b]pyran and its derivatives, which include structures similar to this compound, has unveiled their promising anticancer properties. These compounds have demonstrated significant activity against lung cancer cell lines at low concentrations, showing a potential pathway for developing new anticancer drugs (Hammam et al., 2005).
Anti-Inflammatory Activity
The synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives, bearing resemblance to the chemical structure , has shown significant anti-inflammatory activity. Among these, certain compounds stood out for their potent anti-inflammatory effects, suggesting their potential for development into anti-inflammatory medications (Sunder & Maleraju, 2013).
Antimicrobial Activity
A study focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a biologically active sulfonamide moiety, closely related to this compound. These compounds have been evaluated for their antimicrobial properties, showing promising results against various bacterial and fungal strains, indicating their potential use as antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide, is primarily targeted towards kinase proteins . Kinases are a type of enzyme that play a crucial role in the regulation of many cellular processes, including cell growth, division, and differentiation .
Mode of Action
The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in the active sites of kinase proteins . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound affects the biochemical pathways associated with the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . These pathways are often associated with common traits of cancer, such as self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion .
Result of Action
The result of the compound’s action is the inhibition of kinase proteins, which can lead to the disruption of the overactive oncogenic pathways or the reactivation of tumor suppressor mechanisms . This can potentially lead to the reduction of cancerous traits, such as uncontrolled cell proliferation and resistance to cell death .
Biochemical Analysis
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It’s believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5OS/c20-12-1-5-14(6-2-12)25-17(27)10-28-19-16-9-24-26(18(16)22-11-23-19)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANLNLVZPKCJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2892941.png)
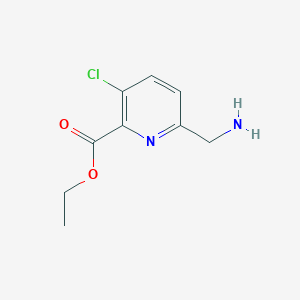
![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)
![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)
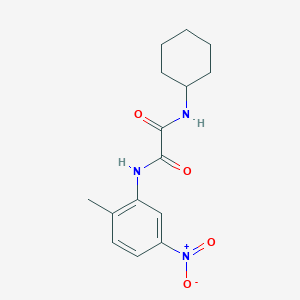
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)

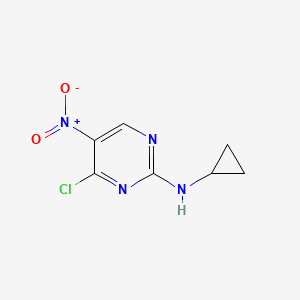
![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892954.png)

